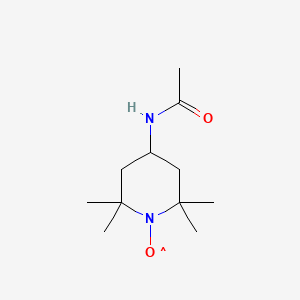

4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl

Description

Development and Discovery of Nitroxyl Radicals

The foundation of nitroxyl radical chemistry traces back to the pioneering work of Piloty and Schwerin in 1901, who prepared the first organic nitroxide compound, porphyrexide, through the action of potassium hexacyanoferrate on 1-hydroxy-2,4-di-iminopyrimidine. This seminal discovery established the fundamental concept that organic radicals could possess remarkable stability under specific structural conditions. The early researchers recognized that the electronic structure of the nitroxyl group, characterized by the nitrogen-oxygen bond with one unpaired electron, could be represented through resonance structures that contributed to the overall stability of these remarkable species.

The theoretical understanding of nitroxyl radicals evolved significantly throughout the twentieth century, with extensive studies conducted to elucidate their electronic structure. Various investigations revealed conflicting results regarding spin density distribution, with some researchers reporting spin density values on the nitrogen atom of approximately 0.8-0.9 for non-aromatic radicals, while others suggested values of 0.3-0.4. These discrepancies highlighted the complexity of the electronic environment within nitroxyl systems and drove further research into structure-stability relationships.

The breakthrough discovery of 2,2,6,6-tetramethylpiperidine 1-oxyl occurred in 1960 when Lebedev and Kazarnowskii successfully prepared this stable aminoxyl radical through oxidation of 2,2,6,6-tetramethylpiperidine. This compound demonstrated exceptional stability, attributed to both the delocalization of the radical forming a two-center three-electron nitrogen-oxygen bond and the steric protection provided by the four methyl groups adjacent to the aminoxyl group. The structural design principle of using bulky substituents to prevent radical dimerization became a cornerstone for subsequent developments in stable radical chemistry.

Position of 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl in the Evolution of Stable Radicals

The development of this compound emerged from the need to enhance the properties of the parent 2,2,6,6-tetramethylpiperidine 1-oxyl system for specific applications. The acetamido substitution at the 4-position represents a strategic modification that addresses several limitations observed with the unsubstituted parent compound. The synthesis of this derivative was first described through a systematic approach starting from 4-amino-2,2,6,6-tetramethylpiperidine, involving acetylation with acetic anhydride followed by oxidation to the nitroxyl radical state.

Research conducted by multiple laboratories demonstrated that this compound exhibits superior electrocatalytic activity compared to many other nitroxyl systems, particularly bicyclic derivatives such as 1-azabicyclo[2.2.2]octane 3-nitrogen-oxyl and 9-azabicyclo[3.3.1]nonane nitrogen-oxyl. This enhanced performance was attributed primarily to the higher redox potential of the acetamido-substituted compound rather than reduced steric hindrance, challenging previous assumptions about the relationship between molecular size and catalytic efficiency.

The compound's position in the evolution of stable radicals is particularly significant because it demonstrates how targeted functional group modifications can optimize specific properties while maintaining the fundamental stability characteristics of the nitroxyl framework. The acetamido group introduces electronic effects that redistribute charge density and lower the systematic energy of the molecule, thereby enhancing the stability of the ring structure and suppressing undesirable side reactions. This principle has guided subsequent research into designing task-specific nitroxyl derivatives.

Comparative Analysis with Other 2,2,6,6-tetramethylpiperidine 1-oxyl Derivatives

A comprehensive comparison of this compound with other derivatives reveals distinct advantages in several key performance metrics. Electrochemical studies have established that the acetamido derivative exhibits higher redox potentials compared to alternative substituents, with significant implications for battery applications and electrocatalytic processes. The following table summarizes key comparative properties:

| Derivative | Redox Potential (V) | Capacity Retention | Melting Point (°C) | Molecular Weight |

|---|---|---|---|---|

| 4-acetamido derivative | Higher potential | >99.65%/day | 142-145 | 213.30 |

| 4-hydroxy derivative | Lower potential | Variable | Not specified | Lower |

| 4-amino derivative | Intermediate | Moderate | Not specified | Lower |

| 4-carboxyl derivative | Lower potential | Poor | Not specified | Higher |

Mechanistic studies comparing this compound with bicyclic alternatives such as 1-azabicyclo[2.2.2]octane 3-nitrogen-oxyl and 9-azabicyclo[3.3.1]nonane nitrogen-oxyl revealed unexpected reactivity trends. While bicyclic nitroxyls were initially considered superior due to their reduced steric profile, systematic electrocatalysis studies demonstrated that catalytic activity correlates more strongly with the nitroxyl/oxoammonium redox potential than with steric accessibility. The 4-acetamido derivative consistently outperformed both bicyclic alternatives in the oxidation of primary and secondary alcohols under electrochemical conditions.

The superior performance of this compound becomes particularly pronounced under high pH conditions, where bicyclic nitroxyls suffer from inhibition due to oxoammonium-hydroxide adduct formation. This pH-dependent behavior highlights the importance of electronic structure modifications over purely steric considerations in catalyst design. The acetamido substituent appears to provide electronic stabilization that maintains catalytic activity across a broader range of reaction conditions.

Cost-effectiveness represents another significant advantage of the 4-acetamido derivative compared to more complex bicyclic systems. The synthesis requires only readily available starting materials and straightforward synthetic transformations, making it accessible for large-scale applications. The overall yield for the two-step synthesis from commercially available 4-amino-2,2,6,6-tetramethylpiperidine reaches 85%, with the final conversion to the oxoammonium salt achieving 88% yield, resulting in an overall yield of 75% for the complete synthetic sequence.

Propriétés

InChI |

InChI=1S/C11H21N2O2/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9/h9H,6-7H2,1-5H3,(H,12,14) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBLSWOMIHTQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932959 | |

| Record name | 4-Acetamido-TEMPO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14691-89-5 | |

| Record name | 4-Acetamido-TEMPO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14691-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tempace | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamido-TEMPO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETAMIDO-TEMPO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ABJ73L6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes to AcNH-TEMPO

Two-Step Synthesis from 4-Amino-2,2,6,6-Tetramethylpiperidine

The most widely reported method involves sequential acetylation and oxidation of commercially available 4-amino-2,2,6,6-tetramethylpiperidine (1) .

Step 1: Acetylation of the Amino Group

Reagents:

- Acetic anhydride (2.2 equiv)

- Ice-cold water (solvent)

- Potassium carbonate (workup)

Procedure:

- Add 4-amino-2,2,6,6-tetramethylpiperidine (1) to ice-cold water under vigorous stirring.

- Slowly introduce acetic anhydride to acetylate the primary amine, forming 4-acetamido-2,2,6,6-tetramethylpiperidine (2) .

- Neutralize the mixture with potassium carbonate to regenerate the free base.

Step 2: Oxidation to the Nitroxyl Radical

Reagents:

- Hydrogen peroxide (30%, 1.5 equiv)

- Sodium tungstate dihydrate (Na₂WO₄·2H₂O, catalyst)

- Ethylenediaminetetraacetic acid (EDTA, co-catalyst)

Procedure:

- Dissolve 2 in a 1:1 mixture of water and ethanol.

- Add sodium tungstate and EDTA to stabilize the oxidizing environment.

- Introduce hydrogen peroxide dropwise at 0–5°C.

- Stir for 12–24 hours until the solution turns orange-red, indicating radical formation.

Mechanistic Insight:

The oxidation proceeds via a radical chain mechanism, where tungstate ions facilitate electron transfer from the piperidine nitrogen to peroxide. EDTA chelates trace metals that could decompose hydrogen peroxide prematurely.

One-Pot Acetylation-Oxidation Protocol

A modified one-pot method reduces purification steps and improves scalability:

Reagents:

- Acetic anhydride (2.5 equiv)

- Sodium hypochlorite (NaOCl, 1.2 equiv)

- Tetrafluoroboric acid (HBF₄, 1.1 equiv)

Procedure:

- Combine 1 , acetic anhydride, and HBF₄ in ice-cold water.

- Add NaOCl gradually while maintaining pH < 3.

- Isolate the oxoammonium tetrafluoroborate intermediate by filtration.

- Reduce the oxoammonium salt with ascorbic acid to yield AcNH-TEMPO.

Yield: 90–93% (over two steps).

Advantages:

Critical Parameters Affecting Yield and Purity

Temperature Control

Catalyst Loading

Purification and Characterization

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| Two-Step (H₂O₂/WO₄²⁻) | 85% | 24–48 h | High purity, minimal side products |

| One-Pot (NaOCl/HBF₄) | 93% | 12–18 h | Scalability, reduced solvent use |

Industrial-Scale Considerations

Cost Efficiency

Recent Advances and Modifications

Electrochemical Regeneration

Analyse Des Réactions Chimiques

Types of Reactions: 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl undergoes several types of chemical reactions, including:

Oxidation: It can oxidize alcohols to carbonyl compounds in the presence of acids like p-toluenesulfonic acid.

Reduction: The compound can be reduced to its corresponding hydroxylamine derivative.

Substitution: It can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as p-toluenesulfonic acid and tert-butyl hypochlorite are commonly used.

Reduction: Reducing agents like thiophosgene are employed.

Major Products:

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Hydroxylamine derivatives.

Applications De Recherche Scientifique

Redox Chemistry

4-Acetamido-TEMPO is widely used as a model compound in redox cycling studies. Its ability to undergo one-electron oxidation and reduction reactions makes it suitable for investigating redox processes in biological systems and synthetic reactions .

Case Study: Redox Cycling in Non-Aqueous Flow Batteries

A study demonstrated that 4-acetamido-TEMPO can serve as an organic redox-active compound in non-aqueous flow batteries. This application highlights its potential in energy storage technologies by facilitating electron transfer processes .

Antioxidant Properties

Due to its radical scavenging ability, 4-acetamido-TEMPO has been investigated for its antioxidant properties. It can inhibit oxidative stress by neutralizing reactive oxygen species (ROS), making it relevant in biomedical research.

Case Study: Antioxidant Activity

Research has shown that derivatives of TEMPO exhibit significant antioxidant activity, which can be harnessed to protect cells from oxidative damage in various pathological conditions .

Biochemistry and Pharmacology

In biochemistry, 4-acetamido-TEMPO is utilized to study enzyme mechanisms and cellular signaling pathways. Its stable radical form allows researchers to trace the dynamics of redox reactions within biological systems.

Case Study: Enzyme Inhibition Studies

Studies have employed 4-acetamido-TEMPO to investigate the inhibition mechanisms of certain enzymes involved in oxidative stress responses, providing insights into potential therapeutic targets for diseases related to oxidative damage .

Material Science

In materials science, 4-acetamido-TEMPO has applications in polymer chemistry as a radical initiator and stabilizer. Its ability to control polymerization processes leads to the development of advanced materials with tailored properties.

4-Acetamido-TEMPO serves as a reagent in selective oxidation reactions. Its use has been documented in various synthetic methodologies that aim for high selectivity and efficiency.

Case Study: Selective Oxidative Transformations

Recent advancements have highlighted the use of 4-acetamido-TEMPO in selective oxidative transformations, showcasing its versatility as an oxidant in organic synthesis .

Mécanisme D'action

The mechanism of action of 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl involves its ability to undergo one-electron oxidation and reduction reactions. This property allows it to act as an electron acceptor or donor in various chemical processes. The compound’s nitroxyl radical can interact with molecular targets such as alcohols, leading to their oxidation to carbonyl compounds . Additionally, it can quench fluorescence in certain systems through photo-induced electron transfer (PET) mechanisms .

Comparaison Avec Des Composés Similaires

- 4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl

- 4-Amino-2,2,6,6-tetramethylpiperidine 1-oxyl

- 4-Carboxy-2,2,6,6-tetramethylpiperidine 1-oxyl

Comparison: 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl is unique due to its acetamido group, which enhances its stability and reactivity compared to other similar nitroxyl radicals. This makes it particularly useful in applications requiring high stability and specific reactivity .

Activité Biologique

4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl (commonly referred to as 4-acetamido-TEMPO) is a stable nitroxide radical known for its diverse biological activities. This compound has garnered attention in various fields including medicinal chemistry, materials science, and biochemistry due to its unique properties as a free radical and its applications in catalysis and antioxidant systems.

4-Acetamido-TEMPO has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁N₂O₂ |

| Molecular Weight | 213.30 g/mol |

| CAS Number | 14691-89-5 |

| Melting Point | 102-104 °C |

| Boiling Point | 161-163 °C (7 mmHg) |

This compound is characterized by a piperidine ring with acetamido and nitroxide functionalities, contributing to its stability and reactivity.

Antioxidant Properties

4-Acetamido-TEMPO exhibits significant antioxidant activity, primarily through the scavenging of reactive oxygen species (ROS). It plays a crucial role in cellular redox homeostasis, which is vital for maintaining the balance between oxidation and reduction processes in biological systems. The compound has been shown to protect cells from oxidative stress by neutralizing free radicals and enhancing the activity of endogenous antioxidants such as glutathione .

Anti-Cancer Activity

Research indicates that 4-acetamido-TEMPO may have potential anti-cancer properties. A study highlighted its ability to inhibit cancer cell proliferation by modulating oxidative stress levels within these cells. The compound's interaction with cellular signaling pathways related to apoptosis and cell cycle regulation has been observed, suggesting its role as a therapeutic agent in cancer treatment .

Catalytic Applications

In addition to its biological roles, 4-acetamido-TEMPO is utilized as a catalyst in oxidation reactions. Its ability to mediate electron transfer processes makes it valuable in organic synthesis and materials science. The compound has been employed in the development of nonaqueous flow batteries, showcasing its versatility beyond biological applications .

Case Studies

-

Cellular Protection Against Oxidative Stress

- A study demonstrated that treatment with 4-acetamido-TEMPO significantly reduced markers of oxidative damage in cultured human cells exposed to high levels of ROS. The results indicated a decrease in lipid peroxidation products and improved cell viability compared to untreated controls.

-

Anticancer Mechanisms

- In vitro studies have shown that 4-acetamido-TEMPO can induce apoptosis in cancer cell lines by increasing ROS levels beyond a threshold that triggers cell death. This suggests a dual mechanism where the compound acts both as an antioxidant at lower concentrations and as a pro-oxidant at higher doses.

-

Catalytic Efficiency in Organic Reactions

- Research on the use of 4-acetamido-TEMPO as a catalyst highlighted its efficiency in promoting oxidation reactions under mild conditions. The compound facilitated the conversion of alcohols to carbonyl compounds with high selectivity, demonstrating its potential for green chemistry applications.

Q & A

Q. What are the recommended storage and handling protocols for 4-Acetamido-TEMPO to ensure stability in laboratory settings?

- Methodological Answer : Store the compound in a cool, dark place (<15°C) under inert gas (e.g., nitrogen) to prevent degradation . Use sealed containers to avoid moisture absorption, as hygroscopicity may alter its reactivity. For handling, wear PPE (gloves, goggles) due to its H302 (harmful if swallowed) and H319 (eye irritation) hazards. Precautionary measures include rinsing eyes with water for 15 minutes upon exposure and using fume hoods during weighing .

Q. How can researchers verify the purity and structural integrity of 4-Acetamido-TEMPO?

- Methodological Answer : Purity assessment requires HPLC (>98% purity) or iodometric titration (>97%) . Structural confirmation is achieved via H/C NMR (e.g., acetamido proton resonance at ~2.0 ppm) and FT-IR (C=O stretch at ~1650 cm). Mass spectrometry (MS) with m/z 213.3 ([M]) further validates molecular weight .

Q. What safety measures are critical when using 4-Acetamido-TEMPO in oxidation reactions?

- Methodological Answer : Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions. Use non-polar solvents (e.g., dichloromethane) to minimize unintended side reactions. In case of spills, neutralize with sand or vermiculite and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the electron-withdrawing acetamido group enhance 4-Acetamido-TEMPO’s catalytic efficiency compared to TEMPO?

-

Methodological Answer : The acetamido group lowers the redox potential by stabilizing the oxoammonium intermediate, enabling faster electron transfer. Electrochemical studies show a 30% increase in oxidation current for ethanol detection compared to TEMPO. For experimental validation, use cyclic voltammetry (CV) in 0.1 M PBS (pH 7.4) with a Ag/AgCl reference electrode .

-

Table 1 : Comparative Electrochemical Performance

| Derivative | Oxidation Potential (V vs. Ag/AgCl) | Catalytic Current (µA) |

|---|---|---|

| TEMPO | 0.65 | 120 |

| 4-Acetamido-TEMPO | 0.58 | 156 |

| Data derived from CV studies in aqueous media . |

Q. What experimental design considerations are critical for employing 4-Acetamido-TEMPO in electrochemical antibiotic sensing (e.g., vancomycin)?

- Methodological Answer : Optimize electrode modification by drop-casting 5 µL of 1 mM 4-Acetamido-TEMPO onto graphene oxide (GO)-coated screen-printed electrodes. Use amperometry at +0.6 V in 10–100 mM vancomycin (VCM) solutions. Calibration curves show linearity (R > 0.99) with a detection limit of 0.5 µM. Interference studies (e.g., with rifampicin) confirm selectivity .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of 4-Acetamido-TEMPO across studies?

- Methodological Answer : Standardize reaction conditions (solvent, pH, temperature) and use internal controls (e.g., TEMPO). For alcohol oxidation, compare turnover frequencies (TOF) under identical substrate concentrations. Discrepancies often arise from variations in electrode materials or radical stability; address these by pre-adsorbing the catalyst on carbon nanotubes for enhanced immobilization .

Q. What role does 4-Acetamido-TEMPO play in radical trapping for electron paramagnetic resonance (EPR) studies?

- Methodological Answer : Use 100 µM 4-Acetamido-TEMPO in methanol to trap superoxide radicals (•O) in EPR. The spin adduct exhibits a triplet signal (1:1:1 intensity) at g = 2.006. For hydroxyl radical (•OH) detection, pair with DMPO (5,5-dimethyl-1-pyrroline N-oxide) and analyze the 1:2:2:1 quartet .

Data Contradiction Analysis

Q. Why do some studies report variable stability of 4-Acetamido-TEMPO in aqueous vs. non-aqueous media?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.